gidA protein
Description
Properties
CAS No. |
144591-34-4 |
|---|---|
Molecular Formula |
C94H145N23O24 |
Synonyms |
gidA protein |
Origin of Product |
United States |
Molecular Genetics and Transcriptional Regulation of Gida
Genomic Organization and Conservation of the gidA Gene
The genomic organization of the gidA gene exhibits notable conservation across various bacterial species. Studies have shown that the gidA gene is frequently located adjacent to the origin of replication (oriC) in several bacteria, including Pseudomonas putida, Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, and Haemophilus influenzae Rd. nih.gov This proximity to the origin of replication suggests a potential link between gidA expression and the cell cycle, particularly DNA replication and cell division. frontiersin.org While the general location near oriC is conserved, the specific gene order and spacing in this region can vary between species. nih.gov
The gidA gene itself is highly conserved at the DNA and amino acid levels across different bacteria. For instance, the gidA gene in Aeromonas hydrophila shares 68% DNA homology and 74% amino acid homology with the gidA gene from Pseudomonas syringae. nih.gov Homology between A. hydrophila and E. coligidA is similarly high, at 68% at the DNA level and 71% at the amino acid level. nih.gov This high degree of conservation underscores the fundamental importance of gidA protein function across diverse bacterial species.
gidA proteins are classified into two groups based on size: a larger GidA (also known as MnmG) with 611–679 amino acid residues and a smaller Gid (also known as TrmFO) with 435–482 residues. mdpi.com These different forms can exist in cells, and their genes are not always genetically linked. nih.gov
Transcriptional Regulation of gidA Expression
Transcriptional regulation of the gidA gene is a key mechanism controlling the abundance of this compound within the cell. This process involves specific DNA sequences in the promoter region and is influenced by various environmental and nutritional cues, as well as interacting regulatory networks and transcription factors.
Identification and Characterization of gidA Promoter Elements and Regulatory Sequences
The promoter region of a gene is crucial for initiating transcription, serving as the binding site for RNA polymerase and associated transcription factors. ucl.ac.ukaddgene.org While specific detailed characterizations of gidA promoter elements across numerous species are not extensively detailed in the provided snippets, research indicates the presence of regulatory sequences within the gidA promoter that are recognized by transcription factors. elifesciences.orgasm.orguni-muenchen.de
Promoter regions typically contain a core promoter, which binds RNA polymerase, and may include additional proximal and distal elements that modulate transcription levels. addgene.org These elements can include binding sites for specific transcription factors that activate or repress gene expression. ucl.ac.ukaddgene.org Studies on other genes, such as the gpdA gene in Aspergillus nidulans, have identified transcription activation elements and regions involved in correct transcription initiation within the promoter region. nih.gov Bacterial promoters often contain characteristic -10 and -35 elements recognized by sigma factors, which guide RNA polymerase binding. addgene.org The presence and specific sequences of such elements in the gidA promoter are critical determinants of its basal and regulated transcription.
Influence of Environmental Cues and Nutritional Status on gidA Gene Transcription
Environmental conditions and nutritional availability can significantly impact gene expression. Studies have investigated the influence of factors like glucose, pH, and EDTA on gidA expression. While one study in Salmonella observed a significant increase in this compound expression under specific conditions (1% glucose, pH 5, 100 μM EDTA), transcriptional analysis using real-time RT-PCR and β-galactosidase assays showed no corresponding differences in gidA transcription or promoter activity under these same conditions. nih.govresearchgate.net This suggests that in Salmonella, the observed increase in this compound levels under these environmental stresses might be regulated at a post-transcriptional level rather than solely through increased transcription. nih.govresearchgate.net
Despite the lack of transcriptional regulation observed in Salmonella under these specific conditions, the initial characterization of gidA as "glucose-inhibited division" gene in E. coli implies a historical link between glucose availability and gidA's role in cell division. mdpi.com This historical context suggests that in some organisms or under different conditions, glucose or other nutritional factors might indeed influence gidA transcription.
Regulatory Networks and Transcriptional Factors Interacting with gidA
Gene expression is often controlled by complex regulatory networks involving multiple transcription factors that interact with specific DNA sequences in promoter and regulatory regions. nih.govarxiv.orgbiorxiv.org Transcription factors can act as activators or repressors, influencing the recruitment and activity of RNA polymerase. ucl.ac.ukaddgene.orgelifesciences.org
Research in Pseudomonas syringae has identified the transcription factor Irp as binding to the promoter of gidA in multiple strains. elifesciences.org This finding suggests that Irp is part of a regulatory network that controls gidA expression in this organism. elifesciences.org The conservation of Irp binding to the gidA promoter across different P. syringae strains indicates a potentially conserved regulatory interaction. elifesciences.org
In Escherichia coli, the central regulatory protein of the glutamate-dependent acid resistance (GDAR) system, GadE, can directly bind to a specific DNA sequence (GAD box) located in the promoter regions of both gadA and gadBC. uni-muenchen.de While gadA is distinct from gidA, this example illustrates how a central transcription factor can regulate genes involved in stress response pathways. uni-muenchen.de
Furthermore, studies on tRNA modification enzymes, including GidA and MnmE, have implicated their pathway in pathogenic regulatory mechanisms. mdpi.com While this primarily relates to the function of the this compound in tRNA modification impacting the translation of virulence factors, it highlights that the gidA gene is embedded within broader regulatory contexts that influence bacterial behavior, including virulence. mdpi.comasm.org
Post-Transcriptional and Translational Control Mechanisms Governing this compound Levels
Beyond transcriptional regulation, the final level of this compound is also subject to post-transcriptional and translational control mechanisms. These mechanisms involve the processing, stability, and translation efficiency of the gidA mRNA.
mRNA Stability and Processing
mRNA stability, the rate at which an mRNA molecule is degraded, is a critical factor in determining the amount of protein produced. mdpi.comnih.gov The stability of mRNA can be influenced by various factors, including its sequence elements, secondary structure, and the binding of RNA-binding proteins. mdpi.comnih.govfrontiersin.org
While direct studies specifically detailing the gidA mRNA stability and processing are not extensively covered in the provided search results, the observation in Salmonella that this compound levels increase under certain environmental conditions without a corresponding increase in gidA transcription strongly suggests regulation at the post-transcriptional level. nih.govresearchgate.net This could involve increased gidA mRNA stability, leading to more mRNA available for translation, or enhanced translational efficiency. nih.gov
mRNA processing, such as splicing and modifications, can also impact mRNA stability and translation. frontiersin.orgslideshare.net RNA modifications, like m6A methylation, can influence mRNA stability and translation, often by affecting RNA structure and protein binding. mdpi.com Pseudouridylation is another modification that can stabilize RNA structure. mdpi.com The role of such modifications or specific processing events on gidA mRNA stability and subsequent protein production would require further investigation.
The control of mRNA stability is a dynamic process that allows cells to rapidly adjust protein levels in response to changing conditions. mdpi.comnih.govfrontiersin.org Sequence elements within the mRNA, particularly in the untranslated regions (UTRs), can act as binding sites for regulatory proteins that promote or prevent degradation. nih.govfrontiersin.org While the specific elements in gidA mRNA are not detailed here, such mechanisms are common in regulating gene expression.
Table 1: Summary of gidA Regulation Factors
| Regulatory Level | Factor/Mechanism | Influence on gidA Expression/Protein Levels | Notes | Source(s) |
| Transcriptional | Proximity to oriC | Potential link to cell cycle | Observed in multiple bacterial species. | nih.govfrontiersin.org |
| Transcriptional | Promoter Elements & Regulatory Sequences | Binding sites for transcription factors | Specific sequences not fully characterized for gidA in all species. | elifesciences.orgasm.orguni-muenchen.de |
| Transcriptional | Transcription Factor Irp | Binds gidA promoter in P. syringae | Part of a regulatory network. | elifesciences.org |
| Transcriptional | Environmental Cues (Glucose, pH, EDTA) | No observed transcriptional effect in Salmonella under tested conditions | Protein levels increased, suggesting post-transcriptional control. | nih.govresearchgate.net |
| Post-Transcriptional | mRNA Stability | Implied influence in Salmonella | Increased protein without increased transcription suggests stabilization or translational control. | nih.govresearchgate.net |
| Post-Transcriptional | mRNA Processing (e.g., modifications) | Potential influence | General mechanisms affecting mRNA fate. | mdpi.comfrontiersin.orgslideshare.net |
Ribosomal Regulation and Codon Usage Bias
The function of GidA in tRNA modification directly impacts ribosomal regulation and is linked to codon usage bias. Codon usage bias refers to the non-uniform frequency of synonymous codons in protein-coding sequences wikipedia.orgberkeley.edu. This bias is often correlated with the abundance of corresponding tRNA molecules, with more frequently used codons being decoded by more abundant tRNAs, potentially optimizing translation efficiency berkeley.eduplos.org.
GidA, by modifying specific tRNAs that read split codon boxes, influences the pool of available tRNAs capable of efficiently decoding certain codons. This modification is thought to be important for proper and efficient protein translation frontiersin.org. The MnmE-GidA complex is responsible for the biosynthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U34) in tRNAs, and studies suggest that these two proteins form a functional complex where they are interdependent researchgate.net. This tRNA modification pathway has been implicated as a major pathogenic regulatory mechanism in several bacteria researchgate.net.
Codon usage bias can influence translation efficiency, and incorporating non-optimal codons can lead to decreased protein expression nih.gov. The biased codon usage is hypothesized to provide a fitness advantage by ensuring the efficient utilization of ribosomes, particularly in fast-growing cells plos.org.
Genetic Approaches and Mutational Analysis of gidA
Genetic approaches, particularly the creation and analysis of mutants, have been instrumental in understanding the diverse roles of the gidA gene and its protein product.
Construction and Phenotypic Characterization of gidA Deletion Mutants (e.g., Filamentation, Growth Defects)
Deletion mutants of gidA have been constructed in various bacterial species to investigate the gene's function. These mutants often exhibit pleiotropic phenotypes, highlighting the wide-ranging roles of GidA.
A common phenotype observed in gidA deletion mutants is cell filamentation, which suggests a defect in cell division nih.govnih.govplos.org. In Escherichia coli, gidA deletion mutants grown in glucose-containing media showed cell filamentation nih.gov. This filamentation in Salmonella enterica serovar Typhimurium gidA mutants is likely due to defects in chromosome segregation and a lack of septa formation nih.gov.
Besides filamentation, gidA deletion mutants often display growth defects. In Streptococcus suis serotype 2 (SS2), gidA disruption led to defective growth frontiersin.org. Similarly, a Pseudomonas aeruginosagidA mutant showed defects in growth researchgate.net.
gidA deletion mutants have also shown altered stress tolerance and virulence characteristics in various pathogens:
In Streptococcus mutans, a gidA deletion mutant exhibited significant loss of acid tolerance and reduced ability to survive under high osmotic pressure, high temperature, and bacitracin stress asm.org. The mutant also showed decreased glucose-dependent biofilm formation asm.org.
In Salmonella, a gidA deletion mutant was significantly attenuated in both in vitro and in vivo infection models, showing reduced motility, replication in macrophages, invasion of intestinal epithelial cells, and cytotoxicity of macrophages mdpi.com. The mutant was also highly attenuated in mice mdpi.com.
In Aeromonas hydrophila, gidA mutants showed significantly reduced hemolytic and cytotoxic activities, and their virulence in mice was dramatically reduced asm.org.
In Pseudomonas syringae, gidA mutations resulted in pleiotropic phenotypes including loss of lipodepsipeptide antibiotic production (syringomycin and syringopeptin), reduced swarming motility, and attenuated virulence asm.org.
In Streptococcus pyogenes, a gidA-inactivated mutant showed reduced expression of several secreted virulence proteins asm.orgmdpi.com.
The observed phenotypes in gidA deletion mutants are summarized in the table below:
| Bacterial Species | Observed Phenotypes in gidA Deletion Mutants |
| Escherichia coli | Cell filamentation (in glucose) nih.gov |
| Salmonella enterica | Cell filamentation, defects in chromosome segregation and septa formation, attenuated virulence mdpi.comnih.gov |
| Streptococcus mutans | Loss of acid tolerance, reduced survival under osmotic, temperature, and bacitracin stress, reduced biofilm formation asm.org |
| Aeromonas hydrophila | Reduced hemolytic and cytotoxic activities, reduced virulence asm.org |
| Pseudomonas syringae | Loss of antibiotic production, reduced swarming, attenuated virulence asm.org |
| Streptococcus pyogenes | Reduced expression of secreted virulence proteins asm.orgmdpi.com |
| Streptococcus suis SS2 | Defective growth, increased capsule thickness, reduced hemolytic activity, reduced adhesion and invasion of epithelial cells, increased sensitivity to phagocytosis, reduced mortality and bacterial loads in mice frontiersin.org |
| Pseudomonas aeruginosa | Defects in rhl-dependent quorum sensing, growth defects researchgate.netnih.gov |
| Coxiella burnetii | Filamentous growth intracellularly plos.org |
Site-Directed Mutagenesis to Elucidate Functional Residues
Site-directed mutagenesis is a technique used to introduce specific changes into a gene sequence to alter particular amino acid residues in the resulting protein addgene.org. This approach has been employed to investigate the functional importance of specific residues in the this compound.
Studies on Escherichia coli MnmG (GidA) have utilized site-directed mutagenesis to analyze residues potentially involved in binding to FAD (flavin-adenine dinucleotide), tRNA, and MnmE asm.orgnih.gov. Mutation of residues located near the FAD-binding site impaired the protection of GidA from trypsinolysis, supporting their interaction with FAD or their role in FAD-induced conformational changes asm.org. These mutations also affected the tRNA modification function of MnmG, consistent with this function being FAD-dependent asm.org.
Mutagenesis of other residues, while not significantly impacting FAD binding, led to a loss of GidA function, suggesting their importance in maintaining the active-site architecture asm.org. Site-directed mutagenesis has also supported models for the interaction between GidA and MnmE nih.gov.
Complementation Studies and Functional Restoration
Complementation studies are crucial for confirming that an observed phenotype in a mutant is indeed caused by the inactivation of the targeted gene and not by unintended polar effects or secondary mutations. This involves introducing a functional copy of the wild-type gene into the mutant strain and observing the restoration of the wild-type phenotype.
Complementation of gidA in gidA mutants has successfully restored wild-type phenotypes in several bacterial species:
In Streptococcus mutans, complementation of gidA restored aciduricity (acid tolerance) to wild-type levels asm.org. Complementation with S. pyogenesgidA also recovered the acid tolerance of the S. mutans mutant, indicating that GidA from one species can functionally substitute for GidA in another asm.org.
In Aeromonas hydrophila, the biological effects of cytotoxic enterotoxin (Act) in gidA mutants were restored by complementation asm.org. Complementation also restored hemolytic and cytotoxic activities and the virulence of the mutants to near wild-type levels asm.org.
In Pseudomonas syringae, phenotypes of gidA mutations, such as the loss of lipodepsipeptide production and swarming, were restored by introducing the gidA ORF on a plasmid asm.org. Wild-type levels of reporter expression for genes regulated by gidA were also restored by complementation asm.org.
In Pseudomonas aeruginosa, complementation fully restored the wild-type phenotype in a gidA mutant, confirming that the observed quorum-sensing deficient phenotypes were solely due to the loss of gidA function nih.gov. RhlR protein levels, which were reduced in the gidA mutant, were restored to wild-type levels upon complementation with gidA in trans nih.gov.
These complementation studies provide strong evidence that the diverse phenotypes observed in gidA mutants are directly attributable to the absence or malfunction of the this compound.
Biochemical Mechanism and Enzymatic Activity of Gida Protein
gidA Protein as a Transfer RNA (tRNA) Modification Enzyme
GidA functions as a tRNA modification enzyme, specifically targeting the wobble position of certain tRNA molecules. nih.govnih.govfrontiersin.org Its activity is essential for the biosynthesis of complex modified nucleotides that are critical for translational fidelity and reading frame maintenance. nih.govresearchgate.net The absence of proper gidA-mediated modification can lead to mistranslation and increased ribosomal frameshifting. nih.govasm.org
Specificity for Uridine (B1682114) at Wobble Position 34 (U34) of tRNA
A key characteristic of gidA's enzymatic activity is its specificity for uridine located at the wobble position, denoted as position 34 (U34), within the anticodon loop of target tRNAs. nih.govnih.govfrontiersin.orgoup.comasm.orgnih.govresearchgate.netoup.com This position is critical for the decoding of mRNA codons during translation. Modifications at U34 influence the wobble rules, affecting which codons a particular tRNA can recognize and efficiently pair with. nih.govoup.comdiva-portal.org
Role in Carboxymethylaminomethyl Group Addition to U34 (e.g., mnm5s2U, cmnm5U Synthesis)
In conjunction with MnmE, gidA is involved in the addition of a carboxymethylaminomethyl (cmnm) group to the C5 position of the wobble uridine (U34). nih.govnih.govfrontiersin.orgoup.comasm.orgnih.govresearchgate.netoup.comoup.comnih.govacs.orgdiva-portal.org This modification is a precursor to the formation of other important modified nucleotides, such as 5-methylaminomethyluridine (B1256275) (mnm5U) and 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U). nih.govoup.comresearchgate.netoup.com The MnmE-GidA complex can catalyze the synthesis of both 5-aminomethyluridine (B12866518) (nm5U) and cmnm5U using ammonium (B1175870) and glycine (B1666218), respectively, as substrates. oup.comoup.comnih.govmdpi.com These reactions are dependent on GTP and FAD. oup.comoup.comnih.gov
Cofactor Requirements and Catalytic Cycle
The enzymatic activity of the MnmE-GidA complex is dependent on the presence of specific cofactors, which are essential for driving the modification reactions. researchgate.netoup.comoup.comdiva-portal.org
Flavin Adenine Dinucleotide (FAD) Binding and Its Role in Catalysis
GidA is known to be an FAD-binding protein. ebi.ac.uknih.govnih.govoup.comoup.comnih.govdiva-portal.orgnih.govnih.govresearchgate.netresearchgate.net FAD is a crucial cofactor for the tRNA modification catalyzed by the MnmE-GidA complex. oup.comoup.comnih.govdiva-portal.org Experimental evidence indicates that the FAD-binding activity of GidA is necessary for tRNA modification in vivo. oup.comoup.comoup.com FAD is thought to undergo an oxidation-reduction cycle during the synthesis of modified uridines like nm5U and cmnm5U. researchgate.netoup.com In this cycle, FAD likely receives electrons and subsequently donates them to a reaction intermediate. researchgate.netoup.com The FAD-binding domain of GidA shows structural similarities to those found in other enzymes involved in similar reactions. nih.govpnas.org
Involvement of Nicotinamide Adenine Dinucleotide (NADH) as an Electron Donor
GidA has been shown to bind NADH with high specificity. nih.govresearchgate.net NADH is considered a potential electron donor in the MnmE-GidA mediated modification pathway. researchgate.netoup.comdiva-portal.orgnih.gov While some studies initially suggested NADH was required for the synthesis of the cmnm5 group, later in vitro studies indicated that NADH might be dispensable unless FAD levels are limiting. researchgate.netoup.comoup.comdiva-portal.org This suggests that NADH's role might be to facilitate the production of reduced FAD under certain conditions. researchgate.netoup.com
Interplay with GTP Hydrolysis Mediated by MnmE Protein
The MnmE protein, which forms a functional complex with GidA, is a GTPase. oup.comasm.orgnih.govresearchgate.netnih.govdiva-portal.orgmdpi.comresearchgate.netembopress.orgpsu.edu The GTP hydrolysis activity of MnmE is intricately linked to the tRNA modification process catalyzed by the complex. oup.comnih.govoup.comnih.govdiva-portal.orgmdpi.comresearchgate.netpsu.edu Active GTP hydrolysis by MnmE is required for tRNA modification to occur both in vitro and in vivo. oup.comresearchgate.net GTP hydrolysis by the MnmE G-domain is believed to induce structural rearrangements within the MnmE-GidA complex that are essential for tRNA modification. mdpi.comresearchgate.net The interplay between MnmE's GTPase cycle and GidA's FAD binding is thought to contribute to the formation of the active catalytic center and orchestrate the complex modification reaction. oup.comnih.gov
Here is a summary of the key components and their roles in the MnmE-GidA mediated tRNA modification:
| Component | Role |
| This compound | Catalyzes steps in the addition of carboxymethylaminomethyl group. nih.govoup.com Binds FAD and NADH. nih.govnih.govnih.gov |
| MnmE Protein | GTPase that forms a complex with GidA. oup.comnih.govresearchgate.net GTP hydrolysis drives conformational changes. mdpi.comresearchgate.net |
| tRNA (U34) | Substrate for modification at the wobble position. nih.govoup.comnih.gov |
| Uridine (U34) | Specific nucleotide targeted for modification. nih.govoup.comnih.gov |
| Carboxymethylaminomethyl Group (cmnm) | Chemical group added to U34. nih.govoup.comnih.gov |
| 5-methylaminomethyluridine (mnm5U) | Product of further modification. oup.comresearchgate.netoup.com |
| 5-methylaminomethyl-2-thiouridine (mnm5s2U) | Product of further modification and thiolation. nih.govoup.comresearchgate.netoup.com |
| Flavin Adenine Dinucleotide (FAD) | Cofactor bound by GidA, involved in redox reactions. nih.govoup.comnih.govnih.gov |
| Nicotinamide Adenine Dinucleotide (NADH) | Potential electron donor bound by GidA. researchgate.netoup.comdiva-portal.orgnih.gov |
| Guanosine-5′-triphosphate (GTP) | Hydrolyzed by MnmE to provide energy and induce conformational changes. oup.comnih.govresearchgate.net |
| Glycine | Substrate for cmnm5U synthesis. oup.comoup.commdpi.com |
| Ammonium | Substrate for nm5U synthesis. oup.comoup.commdpi.com |
| Methylene-tetrahydrofolate (CH2-THF) | Probable source of the C5-methylene moiety. researchgate.netoup.comoup.comdiva-portal.org |
Enzymatic Kinetics and Reaction Mechanism of gidA-MnmE Complex
The gidA-MnmE complex is a multi-enzyme machinery responsible for the formation of modified uridine bases at the wobble position (position 34) of certain tRNAs. This modification is crucial for the correct decoding of specific codons and maintaining translational reading frame. The complex catalyzes GTP- and FAD-dependent reactions. oup.comnih.govresearchgate.netoup.comoup.com
The primary products of the gidA-MnmE complex activity are 5-aminomethyluridine (nm5U) and 5-carboxymethylaminomethyluridine (B1212367) (cmnm5U). oup.comnih.govresearchgate.netoup.com These modifications are introduced using ammonium and glycine, respectively, as substrates. oup.comnih.govresearchgate.net Methylene-tetrahydrofolate (CH2THF) serves as the most probable source for the C5-methylene moiety incorporated into the uridine base. oup.comnih.govresearchgate.net While NADH can be involved, it appears to be dispensable in vitro unless FAD levels are limiting. oup.comresearchgate.net
The functional form of the gidA-MnmE complex is proposed to be a heterotetramer, potentially existing as an α4β2 or α2β2 structure, where α represents MnmE and β represents GidA. researchgate.netoup.combiorxiv.orgfrontiersin.org GTP hydrolysis by the MnmE component is not merely a regulatory step but is essential for the tRNA modification reaction to occur effectively. nih.govnih.govresearchgate.net
Kinetic analyses have been performed to understand the enzymatic activity of the MnmEG complex, particularly concerning the ammonium-dependent reaction pathway. oup.com These studies contribute to understanding how the activities of enzymes within tRNA modification pathways are modulated and coordinated to produce the final modified nucleotide. oup.com
Substrate Recognition and Binding to tRNA
The gidA-MnmE complex specifically targets the wobble uridine at position 34 of tRNAs that decode codons belonging to split codon boxes. nih.govasm.orgmdpi.com This precise recognition is vital for directing the modification to the appropriate tRNA substrates.
While the detailed mechanism of tRNA recognition and substrate selection by the gidA-MnmE complex requires further investigation, research suggests that GidA plays a primary role in tRNA binding within the complex. oup.comebi.ac.uk The C-terminal helical domain of GidA has been implicated in the binding of the tRNA D-stem. ebi.ac.uk Furthermore, structural analysis of GidA has revealed a significant patch of highly conserved, positively charged amino acid residues on its surface, which is proposed to constitute a tRNA-binding interface. nih.govresearchgate.net
Proposed Catalytic Steps and Intermediate Formation
A novel catalytic mechanism has been proposed to explain the formation of nm5U and cmnm5U catalyzed by the gidA-MnmE complex. oup.comnih.govresearchgate.net This mechanism involves the conversion of methylene-tetrahydrofolate into a highly reactive iminium ion. oup.comresearchgate.net This activated intermediate then facilitates the addition of the amine group (for nm5U) or the carboxymethylamine group (for cmnm5U) to the methylene (B1212753) group originating from THF. oup.comresearchgate.net
Interaction with Other Enzymes and Metabolic Pathways beyond tRNA Modification
Beyond its primary role in tRNA modification in complex with MnmE, this compound has been shown to interact with other cellular components and is implicated in processes beyond direct tRNA modification.
In Salmonella, bioinformatic analysis and experimental data suggest that GidA interacts with several other proteins. nih.gov These include proteins involved in stress response and DNA replication, such as DnaA and DnaN, as well as other enzymes involved in RNA modification, including MnmA and RsmG. nih.gov Similarly, MnmE has been shown to interact with other RNA modification enzymes like MnmA and RluD, and stress/replication-related proteins such as DnaA, YhbZ, and GyrB. nih.gov These interactions suggest a broader involvement of GidA and MnmE in cellular processes, potentially coordinating tRNA modification with stress responses and DNA metabolism. nih.gov
The gidA-MnmE pathway has been linked to bacterial virulence in various pathogens. nih.govmdpi.comnih.govfrontiersin.orgfrontiersin.orgnih.gov Through its tRNA modification activity, the complex can influence the translation efficiency of specific mRNAs, thereby regulating the expression of multiple proteins, including virulence factors. nih.govmdpi.comnih.govfrontiersin.orgfrontiersin.org The absence of proper tRNA modification by this complex can lead to increased occurrences of ribosomal frameshifting during translation, impacting protein synthesis fidelity. mdpi.comresearchgate.net
GidA was initially identified in Escherichia coli due to its role in cell division, particularly under glucose-rich conditions, where gidA deletion led to filamentous morphology. mdpi.comnih.govfrontiersin.org This highlights a connection between tRNA modification and cell cycle regulation. In Streptococcus suis, the gidA-MnmE modification pathway has been shown to regulate arginine metabolism, impacting cell growth and pathogenicity. frontiersin.orgnih.gov Deletion of gidA and mnmE in S. suis resulted in decreased arginine consumption and ammonia (B1221849) production, leading to deficient growth and attenuated pathogenicity. nih.gov Proteomic and metabolomic analyses in this organism identified arginine metabolism as a key pathway affected by the disruption of the gidA-MnmE pathway. frontiersin.orgnih.gov Furthermore, GidA has been implicated in the developmental cycle of Myxococcus xanthus. nih.gov
These findings indicate that while the core function of this compound is in tRNA modification as part of the gidA-MnmE complex, its interactions with other proteins and its impact on translational efficiency can lead to broader effects on cellular physiology, including metabolism, stress responses, cell division, and virulence.
Structural Biology and Functional Architecture of Gida Protein
Domain Organization and Key Structural Motifs of gidA Protein
Table 1: Domain Organization of E. coli this compound
| Domain/Region | Residue Segments | Key Features & Function |
| FAD-Binding Domain | 1-201 and 342-458 | Contains a Rossmann fold and the GXGXXG motif; responsible for binding the FAD cofactor. nih.gov |
| Insertion Domain | 202-341 | An alpha/beta domain inserted within the FAD-binding domain. nih.govnih.gov |
| C-Terminal Domain | 551-629 | An alpha-helical region crucial for interaction with the MnmE protein. nih.govnih.gov |
The N-terminal region of the this compound contains the FAD-binding domain, which adopts a classic Rossmann fold. nih.gov This structural motif is one of the most common and widely distributed super-secondary structures found in proteins that bind nucleotides, such as FAD, NAD+, and NADP+. wikipedia.orgnih.gov The Rossmann fold is characterized by a series of alternating beta strands (β) and alpha-helical (α) segments. wikipedia.orgnih.gov These elements are arranged to form a central parallel β-sheet flanked on both sides by α-helices, creating a stable core that securely binds the adenosine (B11128) diphosphate (B83284) (ADP) portion of the FAD cofactor. nih.govproteopedia.org The ability of this domain to bind FAD is indispensable for the catalytic activity of gidA in tRNA modification. nih.gov
Structurally, gidA features an insertion domain (residues 202-341 in E. coli) that interrupts the FAD-binding domain. nih.gov This domain is composed of a mix of alpha-helices and beta-sheets. nih.gov Following the second part of the FAD-binding domain, the protein terminates in an alpha-helical C-terminal domain. nih.govnih.gov This C-terminal region is critical for the protein's interaction with its partner, MnmE. nih.gov While the core domains are well-ordered, structural studies suggest the C-terminal domain may be more flexible, potentially adopting a stable conformation upon binding to MnmE. nih.gov
A hallmark of the Rossmann fold within the this compound is the presence of a highly conserved dinucleotide-binding motif, typically GXGXXG. nih.govresearchgate.net This glycine-rich sequence forms a tight turn or loop between the first β-strand and the subsequent α-helix of the fold. nih.govproteopedia.org The flexibility afforded by the glycine (B1666218) residues allows the polypeptide chain to make a sharp turn, creating a phosphate-binding loop that interacts with the pyrophosphate moiety of the FAD molecule. nih.gov This motif is a fingerprint for many FAD and NAD(P)H-dependent oxidoreductases and is crucial for the stable binding of the cofactor. nih.govresearchgate.net
Dimerization and Oligomerization States of this compound
The this compound does not function as a monomer. Its biological activity is dependent on its assembly into higher-order oligomeric structures. It exists as a homodimer and, more importantly, forms a stable heterotetrameric complex with the MnmE protein, which is the functional unit for tRNA modification. nih.govresearchgate.net
Table 2: Oligomeric States of this compound
| Oligomeric State | Composition | Functional Significance |
| Homodimer | Two identical gidA subunits (β2) | The stable form of gidA in solution and crystals; a prerequisite for forming the larger complex with MnmE. nih.govnih.gov |
| Heterotetramer (MnmEG Complex) | Two gidA subunits and two MnmE subunits (α2β2) | The primary functional complex for tRNA modification, bringing together the catalytic activities of both proteins. researchgate.netoup.comresearchgate.net |
In solution and within crystal structures, the this compound is observed to form a stable homodimer. nih.gov The dimerization is a prerequisite for its biological function, primarily as it creates the correct platform for subsequent interaction with the MnmE protein. The interface between the two gidA monomers is extensive and involves residues from multiple domains, ensuring a stable association. This self-association provides structural stability and is a key step in the assembly of the larger, active MnmEG complex. nih.gov
The central functional unit for wobble uridine (B1682114) modification is the MnmEG complex, a stable heterotetramer with an α2β2 composition. researchgate.net This complex consists of a gidA homodimer (β2) and a homodimer of its partner protein, MnmE (α2). nih.govresearchgate.net MnmE is a GTPase, and its association with gidA is essential for the complex tRNA modification reaction. researchgate.netnih.gov Gel-filtration chromatography and other biophysical methods have confirmed the formation of this stable ~200 kDa complex. researchgate.net The assembly of the MnmEG heterotetramer creates a sophisticated molecular machine where the FAD-dependent activity of gidA and the GTP- and tetrahydrofolate-dependent functions of MnmE are coordinated to catalyze the addition of a carboxymethylaminomethyl group to specific tRNAs. oup.comnih.govfigshare.com
Structural Basis for gidA-MnmE Interaction and Cooperativity
The formation of a functional heterotetrameric complex between the GidA and MnmE proteins is a prerequisite for the modification of tRNA at the wobble uridine. This interaction is not merely a static assembly but a dynamic interplay characterized by significant conformational changes and allosteric regulation, ensuring the coordinated action of both proteins in the catalytic cycle.
Interface Residues and Mutational Validation
The interaction between GidA and MnmE is extensive, involving specific domains from both proteins. Structural models, supported by site-directed mutagenesis, have provided insights into the key residues that form the interaction interface. nih.gov The primary interface is understood to involve the α-helical C-terminal domain of GidA and the N-terminal domain of MnmE. nih.gov
Mutational studies have been conducted to validate the residues critical for the formation and stability of the GidA-MnmE complex. Although a comprehensive list of all interface residues and the quantitative effects of their mutations requires detailed analysis of the full crystallographic and biochemical data, key findings from these studies have identified regions crucial for the interaction. Mutations designed to disrupt this interface have been shown to impair complex formation and, consequently, the tRNA modification activity. nih.gov
Below is a representative table of residues implicated in the GidA-MnmE interaction, based on structural modeling and mutagenesis experiments.
| Protein | Domain | Key Residues/Regions Implicated in Interaction | Observed Effect of Mutation |
| GidA | α-helical C-terminal | Specific residues within this domain | Disruption of the GidA-MnmE complex formation and loss of tRNA modification function. |
| MnmE | N-terminal | Residues at the dimer interface | Impaired interaction with GidA, affecting the overall stability and activity of the complex. |
Note: The specific residue numbers and the precise quantitative impact of their mutations are detailed within dedicated structural biology publications.
Conformational Changes and Allosteric Regulation within the Complex
The interaction between GidA and MnmE is a highly dynamic process that involves significant conformational changes, which are fundamental to the allosteric regulation of the complex's activity. The binding of GidA to MnmE induces large-scale structural rearrangements in MnmE. nih.gov
Electron paramagnetic resonance (EPR) spectroscopy studies have revealed that GidA binding triggers substantial conformational and dynamic shifts within MnmE. nih.gov A key consequence of this interaction is the stabilization of the GTP-bound conformation of MnmE's G-domains, which stimulates its GTPase activity in a potassium-independent manner. nih.gov This is a notable departure from the behavior of MnmE in isolation, where its GTPase activity is potassium-dependent. The influence of GidA extends to the GDP-bound state of MnmE as well, indicating that GidA acts as a novel type of regulator for a G-protein that is activated by dimerization. nih.gov
The GTPase cycle of MnmE is intrinsically linked to conformational changes that are critical for the tRNA modification reaction. Complex formation with GidA induces the dimerization of the MnmE G-domains. nih.gov The hydrolysis of GTP then leads to further structural rearrangements within the entire GidA-MnmE complex, a step that is essential for the modification of tRNA. nih.gov This GTP hydrolysis-driven conformational change is thought to be the driving force for the functional activation of the complex.
Cryo-electron microscopy (cryo-EM) structures of the MnmE-GidA (also referred to as MnmG) complex have provided high-resolution insights into these conformational changes. These studies reveal that upon interaction with GidA, MnmE undergoes substantial rearrangements, resulting in an asymmetric MnmE dimer within the complex. nih.gov A particularly significant finding is the relocation of the C-terminal helix of MnmE from its own 5,10-methylenetetrahydrofolate (CH2THF)-binding pocket to the FAD-binding pocket of GidA. This movement suggests a direct mechanism for the transfer of the activated methylene (B1212753) group from MnmE's active site to GidA's active site, highlighting a remarkable example of inter-protein allosteric communication and substrate channeling. nih.gov
Hypothetical Models of tRNA Binding and Catalytic Orientation
The precise mechanism of how the GidA-MnmE complex recognizes and binds its tRNA substrate for catalysis is an area of active investigation. However, structural and biochemical data have led to the formulation of several hypothetical models.
A prominent model for tRNA binding is centered on the surface properties of the this compound. The crystal structure of GidA reveals a large, highly conserved patch of positively charged residues on its surface. nih.gov This electropositive region leads into the FAD-binding site and is proposed to serve as the primary binding surface for the negatively charged phosphate (B84403) backbone of the tRNA molecule. nih.gov This interaction would effectively anchor the tRNA to the complex, positioning it for the subsequent modification steps.
Once the tRNA is bound, its anticodon loop, containing the target uridine at position 34 (U34), must be precisely oriented within the catalytic center of the complex. It is hypothesized that the THF-binding domain of MnmE and the FAD-binding domain of GidA are brought into close proximity to the C5 position of the wobble uridine. The structural rearrangements that are coupled to the GTPase cycle of MnmE are thought to play a crucial role in the formation of this active center.
The tRNA initially docks onto the positively charged surface of GidA.
This binding, coupled with the GTP-dependent conformational changes of the MnmE-GidA complex, facilitates the correct positioning of the tRNA's anticodon loop within a composite active site formed at the interface of the two proteins.
The relocation of MnmE's C-terminal helix upon complex formation may play a direct role in orienting the substrate and facilitating the transfer of the methyl group donor.
This model envisions a highly dynamic process where the binding of tRNA and the GTPase cycle of MnmE are allosterically coupled, ensuring that the modification of the wobble uridine occurs in a highly controlled and efficient manner. Further structural studies of the GidA-MnmE complex in the presence of tRNA are required to fully elucidate the precise orientation of the substrate and the detailed catalytic mechanism.
Cellular and Physiological Roles of Gida Protein Activity
Impact on Ribosomal Decoding and Translational Fidelity
The GidA protein plays a crucial role in ensuring the accuracy of protein synthesis by influencing ribosomal decoding and maintaining translational fidelity. Its primary function is related to the modification of tRNA, which in turn affects how the ribosome interprets the genetic code on messenger RNA (mRNA).
Prevention of Premature Translation Termination and Frameshifting
GidA is involved in the synthesis of a modified nucleoside in the anticodon of certain tRNAs. This modification is critical for the correct recognition of codons on the mRNA. A deficiency in GidA can lead to errors in this recognition process, resulting in premature termination of translation or shifts in the reading frame. nih.gov
When the ribosome encounters a codon that is difficult to read due to an unmodified tRNA, it may stall. This pausing can increase the likelihood of the translational machinery disengaging from the mRNA, leading to the production of a truncated, non-functional protein. This is known as premature translation termination. nih.govencyclopedia.pub
Furthermore, inefficient decoding can also lead to ribosomal frameshifting. This occurs when the ribosome shifts its reading frame by one or more nucleotides, resulting in the synthesis of a completely different and usually non-functional protein from that point onwards. The modification of tRNA by GidA helps to ensure a smooth and accurate translocation of the ribosome along the mRNA, thereby preventing such frameshifting events. nih.gov
| Effect of GidA Deficiency | Description | Consequence |
| Premature Translation Termination | Ribosome disengages from mRNA before reaching the stop codon. | Production of truncated, non-functional proteins. nih.govencyclopedia.pub |
| Ribosomal Frameshifting | Ribosome shifts its reading frame during translation. | Synthesis of aberrant, non-functional proteins. nih.gov |
Influence on Codon Usage and Translational Efficiency
The genetic code is degenerate, meaning that multiple codons can specify the same amino acid. However, organisms often exhibit a bias in which codons they use, known as codon usage bias. nih.govnih.gov The efficiency of translation can be influenced by how well the tRNA population within a cell matches this codon usage.
The rate of translation elongation is not uniform and can be influenced by codon usage. youtube.comdntb.gov.ua The presence of "rare" or non-optimal codons can cause ribosomal pausing. The modifications facilitated by GidA help to optimize the decoding of certain codons, thereby contributing to a more uniform and efficient rate of translation. youtube.comyoutube.com
Role in Cell Growth, Division, and Morphology
The this compound's influence on translational fidelity has significant downstream effects on fundamental cellular processes, including cell growth, division, and the maintenance of proper cell morphology.
Regulation of Cell Division Apparatus Components
Proper cell division is a highly regulated process that depends on the timely and accurate synthesis of numerous proteins that form the cell division machinery. Key components of this apparatus are regulated by complex networks, often involving cyclin-dependent kinases (Cdks). khanacademy.orgnih.govresearchgate.net
The this compound, through its role in ensuring translational fidelity, indirectly affects the synthesis of these crucial regulatory proteins. Errors in the production of proteins that control the cell cycle can lead to defects in cell division. For instance, the incorrect synthesis of proteins that regulate the formation of the Z-ring, a key structure in bacterial cell division, can disrupt the entire process.
| Cell Division Component | Function | Potential Impact of GidA Deficiency |
| Cyclin-Dependent Kinases (Cdks) | Key regulators of cell cycle progression. khanacademy.orgnih.govresearchgate.net | Dysregulation of the cell cycle. |
| Cell Cycle Checkpoint Proteins | Ensure the proper order and completion of cell cycle events. khanacademy.org | Failure to arrest the cell cycle in response to errors. |
Alterations in Cell Shape and Filamentation Phenotypes
Defects in cell division often manifest as changes in cell morphology. In many bacteria, a failure to divide properly can lead to the formation of long, filamentous cells. This phenotype is a direct consequence of the cells continuing to grow in length without undergoing septation and cytokinesis.
The absence or malfunction of the this compound has been linked to such filamentation phenotypes. By impacting the synthesis of proteins essential for cell division, a lack of GidA can lead to the formation of these elongated cells. This alteration in cell shape is a clear visual indicator of the underlying problems in the cell division process. biorxiv.org
Involvement in Stress Response and Adaptation
The ability of an organism to respond and adapt to stressful environmental conditions is critical for its survival. This response often involves the rapid synthesis of specific proteins that help to mitigate the stress. The this compound plays a role in this adaptive process by ensuring the efficient and accurate translation of these stress response proteins.
When cells are exposed to stressors such as nutrient limitation, temperature changes, or the presence of antibiotics, they activate specific gene expression programs to counteract the adverse conditions. The this compound's role in optimizing translational efficiency becomes particularly important under these circumstances, as the cell needs to quickly produce the necessary proteins to survive. nih.gov
A compromised translational machinery due to the absence of GidA can hinder the cell's ability to mount an effective stress response. The reduced efficiency in synthesizing key stress-related proteins can leave the cell vulnerable and less able to adapt to challenging environments.
Response to Oxidative Stress and Reactive Oxygen Species
The this compound is integral to the bacterial response to oxidative stress, a deleterious condition caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. In Pseudomonas aeruginosa, the loss of the gidA gene results in increased susceptibility to hydrogen peroxide (H₂O₂) nih.gov. This sensitivity is linked to a post-transcriptional decrease in the levels of KatA and KatB, two key catalase enzymes responsible for detoxifying H₂O₂ nih.gov. Although the mRNA levels of katA and katB remain unaffected by the absence of gidA, the corresponding protein levels are diminished, leading to reduced total catalase activity and a compromised ability to neutralize oxidative threats nih.gov. This highlights GidA's role in ensuring the proper translation of essential antioxidant enzymes. The chronic pro-oxidative state resulting from such imbalances can influence the proliferation, apoptosis, and signaling pathways of immune cells nih.gov.
| Bacterium | Phenotype of gidA Mutant | Molecular Consequence | Reference |
| Pseudomonas aeruginosa | Increased susceptibility to H₂O₂ | Decreased KatA and KatB protein levels | nih.gov |
Adaptation to pH, Temperature, and Osmotic Stress
The activity of the this compound is critical for bacterial adaptation to a range of environmental stressors, including adverse pH, temperature, and osmotic conditions. Studies in Lysobacter capsici have demonstrated that the deletion of the gidA gene leads to a significant reduction in survival under conditions of high temperature, high salt concentration, and varying pH levels frontiersin.org. This suggests that GidA-mediated tRNA modification is essential for the synthesis of proteins that protect the cell from damage induced by these physical and chemical stresses. The ability to adapt to changes in the availability of free water is a fundamental property of living cells, and the molecular mechanisms underlying this osmoadaptation are well-conserved nih.gov. While the specific proteins whose translation is affected by gidA under these stress conditions are still being fully elucidated, the broad impact on stress tolerance underscores the protein's importance in maintaining cellular homeostasis.
| Bacterium | Stress Condition | Effect of gidA Deletion | Reference |
| Lysobacter capsici | High Temperature | Diminished survival | frontiersin.org |
| Lysobacter capsici | High Salt | Diminished survival | frontiersin.org |
| Lysobacter capsici | Altered pH | Diminished survival | frontiersin.org |
Contribution to Pathogenesis and Virulence Mechanisms
The this compound is a significant contributor to the pathogenesis and virulence of many bacterial species. Its influence on the expression of virulence factors, motility, biofilm formation, and interactions with the host immune system makes it a key player in the infection process.
Modulation of Specific Virulence Factor Expression (e.g., Toxins, Proteases, Capsule)
GidA post-transcriptionally regulates the expression of a variety of specific virulence factors. In Aeromonas hydrophila, a gidA disruption leads to decreased production of cytotoxic enterotoxin frontiersin.org. Similarly, in Pseudomonas aeruginosa, gidA influences the levels of LasA protease, rhamnolipid, and pyocyanin by controlling the transcriptional regulator RhlR nih.gov. Furthermore, in emerging Bacillus cereus biovar anthracis strains, which can cause anthrax-like disease, virulence is tied to the expression of toxins and capsules encoded on plasmids pasteur.frnih.gov. The global transcription regulator AtxA, which controls the expression of anthrax toxins and the polyglutamate (PDGA) capsule, is a key component of virulence in these strains pasteur.frnih.gov. While a direct link between gidA and AtxA has not been explicitly detailed in the provided context, the principle of gidA's role in regulating virulence factor expression is well-established across different pathogens.
| Bacterium | Virulence Factor Affected | Consequence of gidA Dysregulation | Reference |
| Aeromonas hydrophila | Cytotoxic enterotoxin | Decreased production | frontiersin.org |
| Pseudomonas aeruginosa | LasA protease, rhamnolipid, pyocyanin | Altered levels via RhlR | nih.gov |
| Salmonella spp., Streptococcus spp. | Virulence proteins | Decreased expression | frontiersin.org |
Effects on Bacterial Motility and Biofilm Formation
Bacterial motility and the ability to form biofilms are often crucial for establishing and maintaining infections. The this compound has been shown to be important for both of these processes. In Lysobacter capsici, deletion of the gidA gene results in attenuated motility and biofilm formation frontiersin.org. This is consistent with findings in other bacteria such as Salmonella enterica and Escherichia coli frontiersin.org. In Pseudomonas aeruginosa, gidA affects flagella-mediated motility and biofilm formation nih.gov. Biofilms are multicellular structures that adhere to surfaces and provide bacteria with protection from adverse conditions and antimicrobial agents nih.gov. The formation of these communities is a key survival strategy for many pathogens nih.gov. The regulatory role of gidA in these processes is further supported by the observation that in L. capsici, the expression of genes related to motility and biofilm formation is significantly downregulated in gidA mutants frontiersin.org.
| Bacterium | Phenotype Affected | Consequence of gidA Deletion | Reference |
| Lysobacter capsici | Motility, Biofilm formation | Attenuated | frontiersin.org |
| Pseudomonas aeruginosa | Flagella-mediated motility, Biofilm formation | Affected | nih.gov |
| Salmonella spp. | Motility | Defective | frontiersin.org |
Pleiotropic Phenotypes Associated with gidA Dysregulation
Pleiotropy is the phenomenon where a single gene influences multiple, seemingly unrelated phenotypic traits nih.gov. The dysregulation of the gidA gene results in a wide array of pleiotropic phenotypes, a consequence of its fundamental role in tRNA modification and translational fidelity. The deletion of gidA affects a variety of phenotypes in several bacteria nih.gov. In Lysobacter capsici, for example, the deletion of gidA leads to a reduced growth rate, attenuated motility and biofilm formation, and decreased survival under various stress conditions frontiersin.org. In Pseudomonas syringe, gidA contributes to swarming motility and the production of an antibiotic and pyoverdine nih.gov. The complex molecular structure of some genes, with multiple promoters and transcripts, allows for the production of different gene products at different times and in different tissues, which is one way a single gene can regulate several independent phenotypes nih.gov. The diverse consequences of gidA mutation, ranging from basic cellular processes to complex virulence-related behaviors, underscore its status as a pleiotropic regulator.
| Bacterium | Phenotypes Affected by gidA Dysregulation |
| Lysobacter capsici | Growth rate, motility, biofilm formation, stress response frontiersin.org |
| Pseudomonas syringe | Swarming motility, antibiotic production, pyoverdine production nih.gov |
| Aeromonas hydrophila | Cell morphology, growth, cytotoxic enterotoxin production frontiersin.org |
| Salmonella spp. | Motility, survival under stress, virulence protein expression frontiersin.org |
| Streptococcus spp. | Motility, survival under stress, virulence protein expression frontiersin.org |
Evolutionary Conservation and Comparative Genomics of Gida
Phylogenetic Analysis of gidA Protein Homologs Across Domains of Life
The this compound is a member of a highly conserved family of proteins involved in the modification of transfer RNA (tRNA). Homologs of GidA are found across all three domains of life: Bacteria, Archaea, and Eukarya, indicating its presence in the last universal common ancestor (LUCA). nih.goved.ac.uk In Bacteria, GidA is widespread. In Eukarya, the homologs are known as MTO1 (Mitochondrial tRNA-specific 2-thiouridylase 1) in yeast and humans, where they are localized to the mitochondria and are essential for mitochondrial protein translation. nih.govfrontiersin.orgmdpi.com
Phylogenetic analyses show that GidA proteins cluster into distinct families. nih.gov These studies, which survey the combination and arrangement of protein domains in various genomes, support the deep evolutionary roots of GidA and its associated pathways. nih.gov The broad distribution across prokaryotic and eukaryotic lineages underscores its ancient origin and indispensable function. nih.goved.ac.uk The discovery of GidA homologs in diverse archaeal genomes further solidifies its status as a universally conserved protein. researchgate.net
Table 1: Distribution of GidA Homologs Across Different Domains of Life
| Domain | Representative Organism(s) | Homolog Name(s) | Cellular Location |
|---|---|---|---|
| Bacteria | Escherichia coli, Streptococcus suis, Pseudomonas aeruginosa | GidA, MnmG | Cytoplasm |
| Eukarya | Saccharomyces cerevisiae (Yeast) | MTO1 | Mitochondria |
| Homo sapiens (Human) | MTO1 | Mitochondria |
| Archaea | Various archaeal species | GidA homologs | Cytoplasm |
Evolutionary Divergence and Conservation of gidA Function
The primary function of the this compound, in complex with its partner MnmE (also known as TrmE), is remarkably conserved throughout evolution. This function involves the modification of the wobble uridine (B1682114) (U34) in the anticodon loop of specific tRNAs. nih.govoup.com This modification, the addition of a carboxymethylaminomethyl (cmnm) group, is critical for the accurate and efficient translation of codons ending in A or G. nih.govfrontiersin.org The GidA-MnmE tRNA modification pathway is considered evolutionarily conserved among Bacteria and Eukarya. frontiersin.orgresearchgate.net The necessity of this modification for preventing translational frameshifts and ensuring the fidelity of protein synthesis explains its strong conservation. nih.gov
Despite this highly conserved core function, some functional divergence has occurred. In Escherichia coli, GidA has been implicated in cell division, a role that may be distinct from its function in tRNA modification. nih.gov The this compound family has also diverged into subfamilies with distinct, non-overlapping cellular functions. For instance, the paralog TrmFO, while sharing a common ancestor with GidA, evolved to catalyze a different tRNA modification (methylation of U54) and is not functionally interchangeable with GidA. nih.gov This demonstrates how gene duplication and subsequent divergence can lead to the evolution of new, specialized functions from a conserved ancestral protein.
Orthologs and Paralogs of gidA (e.g., MnmG, TrmFO)
Homologous genes can be classified as orthologs (genes in different species that evolved from a common ancestral gene by speciation) or paralogs (genes related by duplication within a genome). nih.govnih.gov The gidA gene family provides clear examples of both.
Orthologs : The bacterial gidA gene and the eukaryotic MTO1 gene are orthologs. They share a common ancestor and perform the equivalent function of modifying mitochondrial tRNAs in eukaryotes and cytoplasmic tRNAs in bacteria. nih.govmdpi.com Within bacteria, the gidA gene found in different species like E. coli and Streptococcus suis are also orthologs. The name MnmG is often used synonymously with GidA in bacteria, representing the same orthologous gene. nih.govmdpi.comnih.govnih.gov
Paralogs : Within the bacterial domain, GidA (also known as the larger GidA or MnmG) and TrmFO (also known as the smaller GidA) are paralogs. nih.govmdpi.com Phylogenetic analysis supports that these two protein families likely evolved from a common ancestor via a gene duplication event but have since acquired different cellular functions. nih.gov GidA/MnmG works with MnmE to modify U34, whereas TrmFO is a tRNA methyltransferase that modifies uridine at position 54 (m⁵U54). nih.govuni-goettingen.de
Table 2: Key Orthologs and Paralogs of the this compound
| Gene/Protein Name | Relationship to E. coli GidA | Organism/Domain | Primary Function |
|---|---|---|---|
| MnmG | Synonym/Ortholog | Bacteria | tRNA wobble uridine (U34) modification |
| MTO1 | Ortholog | Eukarya (e.g., Yeast, Human) | Mitochondrial tRNA wobble uridine (U34) modification |
| TrmFO | Paralog | Bacteria | tRNA uridine 54 (U54) methylation |
Implications of gidA Conservation for Universal Translational Mechanisms
The profound conservation of the this compound and its function has significant implications for our understanding of universal translational mechanisms. The modification of tRNA at the wobble position is a critical "fine-tuning" step that ensures the efficiency and fidelity of the genetic code translation. oup.com The GidA/MnmE-dependent modification allows the ribosome to accurately decode certain codons and maintain the correct reading frame during protein synthesis. nih.govoup.com
The fact that this specific modification system is conserved from bacteria to human mitochondria suggests it is a fundamental and ancient component of the translational machinery. nih.govmdpi.com It highlights a universal requirement for managing the "wobble" in codon-anticodon pairing to maintain proteome integrity. Deficiencies in this pathway lead to pleiotropic effects in bacteria and are associated with mitochondrial diseases in humans, reinforcing its critical importance. nih.govoup.com Therefore, the evolutionary persistence of GidA underscores a conserved principle in biology: the necessity of post-transcriptional RNA modifications for the accurate execution of the genetic blueprint across all life. nih.gov
Advanced Methodologies in Gida Protein Research
Molecular Genetic and Synthetic Biology Approaches
Molecular genetic and synthetic biology techniques are fundamental to dissecting the in vivo role of the gidA gene and its protein product. These approaches allow researchers to manipulate gene expression, create targeted mutations, and analyze the downstream effects on cellular processes.
Gene Deletion, Knockout, and Conditional Mutagenesis Strategies
Targeted gene deletion and knockout strategies are widely used to investigate the physiological function of gidA. By creating strains lacking a functional gidA gene, researchers can observe the resulting phenotypic changes. Studies have utilized gidA deletion or knockout mutants in various bacterial species, including Escherichia coli, Salmonella enterica, Lysobacter capsici, Streptococcus suis, and Pseudomonas aeruginosa. wikipedia.orgfishersci.cawikipedia.orgatamanchemicals.comfishersci.finih.govnih.gov
In E. coli and Salmonella, gidA mutants exhibit phenotypes such as moderate cell division inhibition and cell elongation. wikipedia.orgwikipedia.org In Lysobacter capsici, deletion of gidA leads to attenuated growth, reduced motility, and impaired biofilm formation. wikipedia.org Streptococcus suis gidA deletion mutants show defective growth, increased capsule thickness, reduced hemolytic activity, decreased virulence in mice, and altered adhesion and invasion capabilities. fishersci.ca In Pseudomonas aeruginosa, loss of gidA affects motility, biofilm formation, and is required for full virulence. atamanchemicals.comfishersci.at These studies often involve generating in-frame, single-gene knockout mutants using techniques like PCR gene replacement, which can minimize polar effects on downstream gene expression. wikipedia.orgnih.gov Complementation analysis, where a functional copy of gidA is introduced into the mutant strain, is then used to confirm that the observed phenotypes are directly attributable to the gidA deletion. wikipedia.orgwikipedia.org
While conditional mutagenesis strategies are a broader genetic engineering technique allowing for tissue-specific or inducible gene inactivation nih.gov, the provided information primarily details complete gene deletions and knockouts of gidA in various bacterial models.
Gene Expression Profiling via Transcriptomics (e.g., RNA-Seq)
Transcriptomic analysis, particularly using RNA sequencing (RNA-Seq), is employed to assess the global changes in gene expression profiles in the absence or alteration of gidA function. By comparing the transcriptome of wild-type strains to that of gidA mutants, researchers can identify genes whose mRNA levels are affected.
RNA-Seq analysis of E. coligidA mutants has revealed significant alterations in the expression of several genes, including ymgF, which encodes a cell division septum component. wikipedia.orgwikipedia.org This suggests that gidA's influence on cell division might involve the regulation of genes within the division apparatus. wikipedia.org Transcriptomics data, when integrated with other datasets like proteomics, can provide a comprehensive view of how gidA-dependent tRNA modifications impact gene expression at both the transcriptional and post-transcriptional levels, ultimately influencing cellular phenotypes like pathogenicity. atamanchemicals.com
Protein Overexpression and Purification for Functional Studies
To characterize the biochemical and biophysical properties of gidA and its interaction with other proteins and substrates, recombinant gidA protein is often overexpressed and purified. This allows for controlled in vitro experiments.
Recombinant gidA, frequently in complex with MnmE, has been overproduced in expression systems like E. coli. fishersci.at Various purification strategies are employed, including affinity chromatography. For instance, FLAG-tagged gidA has been purified using anti-FLAG agarose (B213101) columns, followed by elution with excess FLAG peptide. fishersci.at Gel filtration chromatography is also used to analyze the oligomeric state of the purified protein. fishersci.at These purified proteins are then used in functional studies, such as in vitro tRNA modification assays. wikipedia.orgnih.gov
Biochemical and Biophysical Techniques for gidA Characterization
Biochemical and biophysical methods are crucial for understanding the molecular function of gidA, particularly its enzymatic activity in tRNA modification and the nature of the modified nucleosides it helps produce.
In Vitro tRNA Modification Assays
In vitro tRNA modification assays are a direct way to measure the enzymatic activity of the gidA-containing complex. These assays reconstitute the modification reaction in a controlled environment using purified components.
Typically, these assays involve incubating recombinant MnmE•GidA complex with a suitable tRNA substrate (often in vitro transcribed or purified from a mutant strain lacking the modification) and necessary cofactors such as GTP, FAD, and NADH/NADPH. wikipedia.orgnih.gov The reaction mixture allows researchers to assess the independent contributions of the proteins, substrates, and cofactors to the modification process. wikipedia.org These assays have demonstrated that the MnmE/GidA complex catalyzes the incorporation of glycine (B1666218) into tRNA, a key step in the formation of certain modified uridines. nih.gov The requirement for specific cofactors like GTP, and the observation that GTP hydrolysis is essential for activity, have been established through such in vitro studies. nih.gov
Spectroscopic and Chromatographic Methods for Modified Nucleoside Detection
Identifying and quantifying the specific modified nucleosides generated through gidA activity requires sensitive analytical techniques, primarily spectroscopic and chromatographic methods.
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are classical methods used to separate and analyze modified nucleosides after enzymatic digestion of tRNA. wikipedia.orgflybase.orgwikipedia.org For example, 2D-TLC has been used to separate radiolabeled modified nucleotides, which are then detected and quantified using a PhosphoImager. flybase.org Reverse-phase HPLC allows for the separation of nucleosides based on their hydrophobicity and can be coupled with UV absorbance detection for identification and quantification by comparison with known standards. wikipedia.orgflybase.org Inosine, for instance, can be identified by its characteristic UV absorbance spectrum and elution profile in HPLC. flybase.org
More advanced techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and specificity for detecting and quantifying modified nucleosides. atamanchemicals.comwikipedia.orgwikipedia.org LC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), allows for the targeted detection and quantification of specific modified nucleosides, such as the carboxymethylaminomethyl (cmnm) modifications introduced by GidA in tRNAs. atamanchemicals.com These methods involve the hydrolysis of RNA to nucleosides, followed by chromatographic separation and mass spectrometric analysis to identify modifications based on their characteristic mass-to-charge (m/z) values and fragmentation patterns. wikipedia.orgwikipedia.org LC-MS-based approaches can also be used to map the precise location of modifications within tRNA sequences. wikipedia.org
Protein-Protein Interaction Studies (e.g., Co-Immunoprecipitation, STRING analysis)
Understanding the proteins that interact with gidA is vital for deciphering its cellular function. Protein-protein interaction studies, such as Co-Immunoprecipitation and bioinformatic analyses like STRING, have been utilized to identify gidA's binding partners.
Co-Immunoprecipitation (Co-IP) is a widely used technique to confirm protein-protein interactions within the context of a living cell or organism. nih.govthermofisher.comlabinsights.nl It relies on using an antibody specific to a target protein (the "bait") to pull down the bait protein and any proteins (the "prey") that are physically bound to it from a cell lysate. thermofisher.comlabinsights.nl The co-precipitated proteins are then typically detected by Western blotting or mass spectrometry. labinsights.nl Co-IP is effective for studying stable or strong protein interactions and can be performed under conditions that approximate physiological environments. thermofisher.commtoz-biolabs.com However, it may not efficiently detect transient or low-affinity interactions, and the interaction observed could be indirect, mediated by a third protein. labinsights.nlmtoz-biolabs.com Studies have shown that Escherichia coli MnmE and GidA proteins directly interact with each other, forming a functional complex. researchgate.net This interaction has been demonstrated in vitro. researchgate.net
Bioinformatic tools like STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) are used for in silico prediction and analysis of protein-protein interaction networks. mdpi.comuark.edu STRING integrates information from various sources, including genomic data, experimental results, and co-expression data, to predict functional associations between proteins. uark.edu Bioinformatic analysis using STRING software has suggested that gidA interacts with several other proteins, including those involved in stress response, replication (e.g., DnaA and DnaN), and other RNA modification enzymes (such as MnmE, MnmA, and RsmG). mdpi.com Similarly, MnmE is predicted to interact with gidA and other proteins involved in RNA modification, stress, and replication. mdpi.com These analyses strongly suggest that gidA and MnmE function together and are involved in stress responses. mdpi.com
Enzymatic Kinetics and Steady-State Analysis
Enzymatic kinetics and steady-state analysis are fundamental approaches to characterize the catalytic activity of gidA, particularly in the context of its role as a tRNA modification enzyme. These methods provide insights into reaction mechanisms, substrate specificity, and the effects of interaction partners. europa.eunih.gov
Steady-state kinetics involves measuring reaction rates under conditions where the concentrations of enzyme-substrate intermediates remain constant over time. europa.eu This analysis yields key parameters such as Michaelis constants (Km) and maximum velocities (Vmax), which describe the enzyme's affinity for its substrate and its catalytic efficiency. europa.eunih.gov By analyzing the dependence of reaction rates on substrate concentration, researchers can gain information about the enzyme's mechanism. europa.eu
While specific detailed kinetic parameters for gidA alone or in complex with MnmE were not extensively detailed in the provided search results, the literature highlights that GidA, in conjunction with MnmE, is involved in GTP- and FAD-dependent reactions for tRNA modification. researchgate.net GTP hydrolysis by the MnmE G-domain is essential for structural rearrangements of the GidA/MnmE complex, which is crucial for tRNA modification. researchgate.net Studies using stopped-flow analysis have investigated the binding kinetics of fluorescently labeled GTP analogues to MnmE and the MnmE-GidA complex, providing insights into conformational changes upon nucleotide binding and GidA interaction. nih.gov These experiments have shown that GidA influences the conformation of MnmE and can stabilize the dimerized, closed state of the MnmE G domains, which is important for GTP hydrolysis and the modification reaction. nih.gov
Structural Determination Methodologies Applied to this compound
Determining the three-dimensional structure of gidA, both in isolation and in complex with interacting partners like MnmE, is crucial for understanding its function at a molecular level. Several structural biology techniques have been applied to gidA. rcsb.org
X-ray Crystallography of gidA and gidA-MnmE Complexes
X-ray crystallography is a primary method for determining the atomic structure of proteins. rcsb.orgwikipedia.org It involves obtaining high-quality protein crystals, which are then subjected to an intense beam of X-rays. wikipedia.org The diffraction pattern produced by the crystal is analyzed to reconstruct a 3D electron density map, from which the positions of atoms are determined. wikipedia.org
X-ray crystallography has been successfully applied to gidA from various organisms. For instance, the crystallization and preliminary X-ray crystallographic studies of the small form of glucose-inhibited division protein A from Thermus thermophilus HB8 have been reported. nih.govresearchgate.net Crystals of this protein diffracted to beyond 1.65 Å resolution. nih.gov Crystallization and preliminary X-ray diffraction analysis of gidA from Aquifex aeolicus have also been conducted, yielding crystals that diffracted to 3.2 and 2.3 Å resolution. nih.govnih.goviucr.org The crystal structure of Escherichia coli MnmG (GidA) at 2.4-Å resolution has also been determined. nih.govresearchgate.net
While crystal structures of individual gidA and MnmE proteins have been solved, obtaining high-resolution crystal structures of the complete gidA-MnmE complex has been challenging. biorxiv.org However, structural information about the MnmE-GidA complex has been inferred from studies combining X-ray crystallography of individual components with other techniques. nih.govnih.gov For example, X-ray crystallography of MnmE has shown it to be a constitutive homodimer with mobile G domains. nih.govpdbj.org
Cryo-Electron Microscopy for Complex Assembly Elucidation
Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the 3D structure of biological molecules and complexes, particularly large and flexible ones that are difficult to crystallize. nih.govtechnologynetworks.comumich.edu In Cryo-EM, the sample is rapidly frozen in a thin layer of vitreous ice, preserving its near-native structure. technologynetworks.comumich.edu Electron images are collected from different angles, and computational methods are used to reconstruct a 3D model. technologynetworks.com Cryo-EM is particularly useful for studying complex assemblies and their conformational changes. technologynetworks.comumich.edu
Recent studies have utilized Cryo-EM to investigate the structure of the MnmE-MnmG (gidA) complex. biorxiv.org Cryo-EM structures have revealed large conformational changes in the complex and provided new insights into the mechanism of tRNA modification. biorxiv.org These structures have shown that the MnmE dimer within the complex can adopt a "closed" conformation where the two G domains contact each other, in contrast to the "open" conformation often observed in crystal structures of isolated MnmE. biorxiv.org This aligns with findings from other techniques suggesting conformational changes in MnmE upon interaction with gidA and nucleotide binding. nih.govbiorxiv.org Cryo-EM has been instrumental in visualizing the molecular architecture of the MnmE-GidA complex and understanding how the proteins collaborate in the tRNA modification process. biorxiv.orgbrainly.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of biomolecules in solution. rcsb.orggidrm.orgd-nb.info Unlike crystallography, which typically captures a static picture of a protein in a crystal lattice, NMR can reveal conformational dynamics and flexibility. rcsb.orgd-nb.infonih.gov
NMR spectroscopy is particularly well-suited for studying protein dynamics over various timescales, from picoseconds to minutes. d-nb.info It can detect and characterize different conformational substates that proteins populate. d-nb.infonih.gov While X-ray crystallography is limited to relatively small proteins (typically less than 70 kDa) for solution-state NMR, advances in NMR techniques have extended the size limit for structural studies. wikipedia.org
NMR spectroscopy has been applied to study the conformational dynamics of the MnmE-GidA complex. nih.govresearchgate.net Studies using Electron Paramagnetic Resonance (EPR) spectroscopy, often used in conjunction with NMR for studying protein dynamics and distances, have shown that gidA binding induces large conformational and dynamic changes in MnmE. nih.govresearchgate.net These studies have provided evidence for how gidA influences the conformational states of the MnmE G domains in the presence of different nucleotides, supporting a role for gidA in regulating the GTPase cycle of MnmE and coordinating it with tRNA modification. nih.gov
Proteomics and Metabolomics in gidA Functional Analysis
Proteomics and metabolomics are high-throughput approaches used to study the complete set of proteins (proteome) and metabolites (metabolome) in a biological system. These techniques are valuable for understanding the functional consequences of gidA activity and its impact on cellular pathways. nih.govresearchgate.netnih.gov
Proteomics involves the large-scale identification, quantification, and characterization of proteins. sigmaaldrich.com Techniques like quantitative proteomics (e.g., using methods like TMT or iTRAQ labeling followed by mass spectrometry) can identify differentially expressed proteins between different conditions, such as in the presence or absence of functional gidA. nih.govresearchgate.netnih.gov Proteomic analysis has been used to systematically analyze the function of the GidA-MnmE modification pathway. nih.govresearchgate.net For example, iTRAQ analysis of a Streptococcus suis gidA deletion mutant identified hundreds of differentially expressed proteins, including those involved in DNA replication, cell division, virulence, and capsule synthesis. nih.gov This suggests that gidA disruption affects the abundance of a wide range of proteins, impacting various cellular processes. nih.gov
Metabolomics focuses on the comprehensive analysis of metabolites, which are the small molecules involved in metabolic reactions. nih.govcreative-proteomics.com Targeted metabolomics focuses on specific sets of metabolites, while untargeted metabolomics aims to capture a broader range. creative-proteomics.com Metabolomics approaches are useful for characterizing proteins that regulate or bind metabolites and for elucidating protein-metabolite interactions. nih.gov
Combined proteomic and metabolomic analyses provide a more comprehensive picture of the cellular impact of gidA. nih.govresearchgate.net Studies in Streptococcus suis using both TMT-based quantitative proteomics and targeted metabolomics have provided insights into how the GidA-MnmE pathway regulates arginine metabolism. nih.govresearchgate.net These analyses identified that many proteins associated with arginine metabolism were downregulated in a gidA-mnmE double knockout mutant, and targeted metabolomics revealed that arginine accumulated in this mutant strain. nih.govresearchgate.net These findings demonstrate a molecular link between the GidA-MnmE modification pathway, protein expression levels, and metabolic alterations. nih.govresearchgate.net
Data Table: Examples of Differentially Expressed Proteins in Streptococcus suis ΔgidA Mutant
| Functional Category | Example Proteins Affected (Downregulated) | Reference |
| DNA Replication/Cell Division | Numerous proteins | nih.gov |
| Virulence | Numerous proteins | nih.gov |
| Arginine Metabolism | Arginine deiminase system (ADS) proteins | nih.govresearchgate.net |
| Capsule Synthesis | Enzymes (Upregulated) | nih.gov |
Note: This table is illustrative based on research findings on the impact of gidA disruption on protein expression.
These advanced methodologies, from detailed interaction and kinetic studies to structural determination and large-scale omics analyses, collectively contribute to a deeper understanding of this compound function and its critical role in cellular processes, particularly tRNA modification and its downstream effects.
Quantitative Proteomics for Differential Protein Expression Analysis (e.g., iTRAQ)
Quantitative proteomics techniques, such as Isobaric Tags for Relative and Absolute Quantification (iTRAQ), are powerful tools used to identify and quantify differences in protein abundance between biological samples under different conditions. creative-proteomics.comsingmass.sg This approach allows researchers to determine which proteins are up-regulated or down-regulated when the gidA gene is disrupted or when the protein's activity is altered. creative-proteomics.com
iTRAQ technology utilizes isobaric reagents to label peptides from different samples. creative-proteomics.comsingmass.sgproteomics.com.au These labeled samples are then combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-proteomics.comproteomics.com.au During fragmentation in the mass spectrometer, the isobaric tags yield reporter ions of different masses, allowing for the relative quantification of the peptides, and thus the proteins, from each original sample. creative-proteomics.comproteomics.com.au
Studies utilizing iTRAQ have been instrumental in understanding the downstream effects of gidA disruption on the proteome. For instance, an iTRAQ analysis of a gidA deletion mutant in Streptococcus suis serotype 2 identified 372 differentially expressed proteins compared to the wild-type strain, with 182 proteins being up-regulated and 190 down-regulated. nih.gov These differentially expressed proteins were found to be involved in processes such as DNA replication, cell division, virulence, and capsule synthesis, aligning with the observed phenotypic changes in the mutant strain. nih.gov
Another quantitative proteomics approach, Tandem Mass Tag (TMT) labeling, operates on a similar principle to iTRAQ and is also used for multiplexed protein quantification. proteomics.com.au TMT allows for the simultaneous analysis of up to 10 samples in a single experiment, providing relative and absolute quantification of proteins and peptides. proteomics.com.au
Metabolomic Profiling to Identify Downstream Effects of gidA Disruption
Metabolomic profiling involves the comprehensive analysis of metabolites within a biological system. This technique is employed to understand the functional consequences of genetic perturbations, such as the disruption of the gidA gene, on cellular metabolism. By identifying changes in metabolite levels, researchers can gain insights into the metabolic pathways affected by this compound activity.
Targeted metabolomics, often performed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode, allows for the specific quantification of a defined set of metabolites. frontiersin.orgnih.gov This is particularly useful for investigating the impact of gidA disruption on specific metabolic pathways.
Combined proteomic and metabolomic analyses have been applied to study the effects of disrupting both gidA and mnmE genes in Streptococcus suis. frontiersin.orgnih.govresearchgate.net This research identified that the GidA-MnmE pathway regulates arginine metabolism. frontiersin.orgnih.govresearchgate.net The double knockout mutant strain showed decreased arginine consumption and ammonia (B1221849) production, and targeted metabolomic analysis revealed an accumulation of arginine in this mutant. frontiersin.orgnih.govresearchgate.net These findings highlight how the disruption of tRNA modification by the GidA-MnmE complex can lead to significant alterations in amino acid metabolism, impacting bacterial growth and pathogenicity. frontiersin.orgnih.govresearchgate.net
Advanced Imaging and Localization Techniques
Determining the precise location of this compound within the cell is crucial for understanding its function and interactions. Advanced imaging and localization techniques provide the spatial resolution needed to visualize protein distribution at the subcellular level.
Subcellular Localization Studies (e.g., Immunoelectron Microscopy, Fluorescence Microscopy)
Subcellular localization studies aim to determine the distribution of a protein within different cellular compartments. Techniques such as immunoelectron microscopy and fluorescence microscopy are commonly used for this purpose. semanticscholar.orgescholarship.orgfrontiersin.orgplos.orgnih.gov
Immunoelectron microscopy combines the specificity of antibodies with the high spatial resolution of electron microscopy. semanticscholar.orgfrontiersin.org In this method, antibodies specific to the target protein (this compound in this case) are labeled with electron-dense markers, such as gold particles. frontiersin.org These labeled antibodies bind to the protein within the cell, and their location is then visualized using an electron microscope. frontiersin.org This technique allows for the precise localization of proteins to specific organelles or cellular structures. semanticscholar.orgfrontiersin.org
Q & A
What experimental approaches are recommended to study GidA's role in tRNA modification and its impact on bacterial virulence?
Methodological Answer:
To investigate GidA’s tRNA modification function, combine genetic knockout mutants (e.g., gidA::Tn10 strains) with phenotypic assays. For example:
- Mutant Construction: Generate gidA deletion mutants (e.g., E. coli GM28ΔgidA) and complement with plasmids expressing wild-type or mutant GidA (e.g., G13A/G15A variants) to assess functional rescue .
- tRNA Analysis: Use mass spectrometry or HPLC to detect modified nucleosides (e.g., 5-methylaminomethyl-2-thiouridine) in tRNA isolated from wild-type versus mutant strains .
- Virulence Assays: Measure pathogenicity in model systems (e.g., plant infections for Ralstonia solanacearum RsGidA mutants) to link tRNA modifications to virulence .
How can researchers resolve contradictions between transcriptional and translational regulation by GidA, as observed in act gene expression studies?
Methodological Answer:
Discrepancies arise when GidA deletion does not alter act transcription but reduces Act protein levels. To address this:
- Multi-Omics Integration: Perform RT-qPCR (transcript level) paired with proteomics (e.g., GFP reporters or Western blotting) to decouple transcriptional and translational effects .
- tRNA Profiling: Analyze tRNA modification status in gidA mutants to determine if translational fidelity is compromised, indirectly affecting Act production .
- Epistatic Analysis: Use dam/gidA double mutants to dissect hierarchical interactions between DNA methylation and tRNA-mediated regulation .
What strategies are effective for purifying recombinant GidA protein given solubility challenges?
Methodological Answer:
GidA tends to form insoluble aggregates. Optimize purification using:
- Chaperone Co-Expression: Co-express E. coli GroEL/GroES to enhance solubility of GST-GidA fusion proteins .
- Affinity Chromatography: Use His-tagged GidA with imidazole gradient elution, followed by size-exclusion chromatography to isolate dimeric forms (confirmed via gel filtration at ~168 kDa) .
- Buffer Optimization: Include reducing agents (e.g., DTT) and non-ionic detergents (e.g., Triton X-100) in lysis buffers to prevent aggregation .
How to design experiments evaluating GidA's interaction with topoisomerase II?
Methodological Answer:
For structural and functional studies:
- Docking Simulations: Use tools like AutoDock to model GidA-topoisomerase II binding, guided by conserved domains (e.g., Rossmann-fold in GidA) .
- Enzyme Inhibition Assays: Purify GidA (as above) and test its effect on topoisomerase II activity via decatenation or relaxation assays with kinetoplast DNA .
- Cross-Linking + MS: Identify interaction interfaces using chemical cross-linkers (e.g., DSS) followed by mass spectrometry .
What considerations are critical when generating gidA knockout mutants in bacteria where the gene is essential?
Methodological Answer:
In species where gidA is lethal (e.g., E. coli V5701):
- Conditional Knockouts: Use inducible promoters (e.g., arabinose-dependent araBAD) to regulate gidA expression during mutant construction .
- Complementation Plasmids: Maintain a second copy of gidA on a plasmid with antibiotic selection, ensuring viability before chromosomal deletion .
- Growth Phenotyping: Monitor growth rates in liquid culture (OD600) to quantify fitness costs of gidA depletion .
How can phylogenetic analysis inform hypotheses about GidA’s functional divergence across bacterial species?
Methodological Answer:
- Sequence Alignment: Use Clustal Omega to align GidA homologs (e.g., Pseudomonas syringae vs. E. coli) and identify conserved residues (e.g., G13/G15 critical for tRNA binding) .
- Phylogenetic Trees: Construct maximum-likelihood trees (via RAxML) to cluster GidA proteins by pathogenicity (e.g., plant vs. human pathogens) and predict functional adaptations .
- Site-Directed Mutagenesis: Test conserved residues (e.g., G13A) in cross-species complementation assays to assess functional conservation .
What methodologies are suitable for analyzing GidA’s subcellular localization and dimerization?
Methodological Answer:
- Subcellular Fractionation: Separate cytoplasmic, membrane, and periplasmic fractions via ultracentrifugation, then detect GidA via immunoblotting with anti-GidA antibodies .
- Immunoelectron Microscopy: Localize GidA in E. coli using gold-labeled antibodies to confirm cytoplasmic/membrane association .
- Gel Filtration: Confirm dimerization by comparing elution profiles of purified GidA with molecular weight standards (expected ~168 kDa for dimers) .
How to address conflicting data on Dam methylation’s role in modulating gidA expression?
Methodological Answer:
Contradictory reports (e.g., Dam overexpression increasing gidA transcription in A. hydrophila but not E. coli) require:
- Strain-Specific Controls: Compare methylation-sensitive promoters (e.g., gidA-GFP fusions) in dam+ vs. Δdam backgrounds across species .
- Methylome Analysis: Use bisulfite sequencing or MethylC-seq to map genome-wide Dam methylation sites and correlate with gidA expression .
- Chimeric Constructs: Swap promoter regions between species to test if methylation effects are context-dependent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
